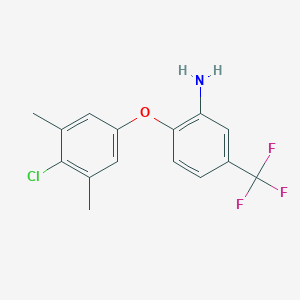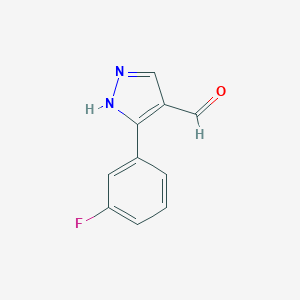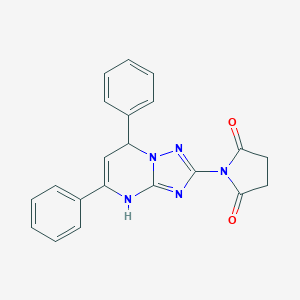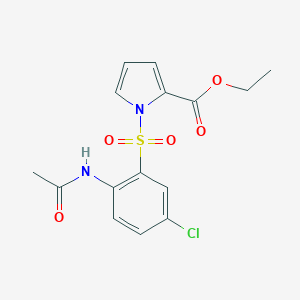
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline, also known as 4-Chloro-3,5-dimethyl-5-trifluoromethylaniline, is an organic compound with a broad range of applications in the scientific research community. It is an aromatic amine compound, which is used as a reagent in organic synthesis, and can be used to prepare pharmaceuticals and other compounds. 4-Chloro-3,5-dimethyl-5-trifluoromethylaniline has been used in a variety of applications, including as a catalyst for the synthesis of pharmaceuticals, as a reagent for the synthesis of other compounds, and as a catalyst for the synthesis of polymers.
Aplicaciones Científicas De Investigación
Synthetic Process of Novel Pesticides
This compound plays a crucial role in the synthesis of novel pesticides such as Bistrifluron. The synthetic process involves several steps, starting from 3,5-bis-(trifluoromethyl)benzene, leading to potent growth-retarding activity against pests. The feasibility of this process for industrial production highlights the compound's significance in developing agricultural chemicals (Liu An-chan, 2015).
Liquid Crystals and Nonlinear Optical Materials
The compound's derivatives have been studied for their potential in creating stable liquid crystal phases, which are fundamental for displays and other electronic devices. For example, 4-octyloxy-N-(4-substituted benzylidene) aniline derivatives exhibit stable smectic phases, indicating the compound's utility in materials science, particularly in the development of devices with optical applications (S. Miyajima et al., 1995).
Advanced Materials for Electronic Applications
Vibrational analysis of derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)aniline, reveals insights into the structural effects of substituents on aniline. This research contributes to the understanding of molecular properties that are critical for designing materials with specific electronic and optical properties. The detailed analysis of vibrational spectra and theoretical computations provides a foundation for developing novel materials for electronic applications (B. Revathi et al., 2017).
Synthesis of Polyurethane Cationomers
The compound is integral to the synthesis of polyurethane cationomers, which are materials with potential applications in various industries due to their fluorescent properties. These materials, derived from the compound, exhibit a unique excited state intramolecular proton-transfer process, indicating their potential use in creating fluorescent polymeric films (E. Buruianǎ et al., 2005).
Potential Pesticides
Derivatives of this compound have been characterized as potential pesticides, emphasizing its utility in developing new agrochemicals. The detailed characterization of these derivatives through X-ray powder diffraction underlines the extensive research into understanding the structural properties that contribute to their pesticidal activity (E. Olszewska et al., 2011).
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(7-12(13)20)15(17,18)19/h3-7H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHKLYQWNKCPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370999 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
175134-99-3 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)




![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)

